Cas no 5650-41-9 (3-Hydroxypropiophenone)

3-Hydroxypropiophenone structure
Produktname:3-Hydroxypropiophenone
3-Hydroxypropiophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3\\\'-Hydroxypropiophenone
- UNII-V3OOP8T819; 3-hydroxy-1-phenyl-1-propanone; Jsp001869; AC1LC4WX; 3-Hydroxypropiophenone; 2-benzoylethanol; AC1Q5F68; 3-phenyl-3-oxo-propanol; 2-benzoyl ethanol; 3-hydroxy-1-phenyl-propan-1-one; 3-hydroxypropiophenone; SureCN79657; KSC492K4D; 3-HYDROXY PROPIOPHENONE;
- 3-Hydroxypropiophenone
- 3-Hydroxy-1-phenylpropan-1-one
- 1-Propanone, 3-hydroxy-1-phenyl-
- V3OOP8T819
- PQCFUZMQHVIOSM-UHFFFAOYSA-N
- 2-(Hydroxymethyl)acetophenon
- hydroxymethylacetophenone
- beta-hydroxypropiophenone
- 3-phenyl-3-oxopropanol
- 1-phenylpropan-3-ol-1-one
- KSC492K4D
- Jsp001869
- 3-oxidanyl-1-phenyl-propan-1-one
- 3-Hydroxy-1-phenyl-1-propanone #
- CS-0369626
- AS-60789
- 5650-41-9
- Hydroxypropiophenone
- 2-HYDROXYETHYL PHENYL KETONE
- .BETA.-HYDROXYPROPIOPHENONE
- Q27291498
- MFCD00135861
- 1-PHENYL-3-HYDROXY-1-PROPANONE
- UNII-V3OOP8T819
- 1-Propanone, 1-phenyl-, monohydroxy deriv.
- 2-BENZOYLETHANOL
- PROPIOPHENONE, 3-HYDROXY-
- AKOS015888939
- A11168
- 1321-48-8
- DTXSID10927537
- SCHEMBL79657
-
- MDL: MFCD03428514
- Inchi: 1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
- InChI-Schlüssel: PQCFUZMQHVIOSM-UHFFFAOYSA-N
- Lächelt: O([H])C([H])([H])C([H])([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Berechnete Eigenschaften
- Genaue Masse: 150.0681
- Monoisotopenmasse: 150.068079557g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 3
- Komplexität: 126
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 37.3
Experimentelle Eigenschaften
- Dichte: 1.1078
- Schmelzpunkt: 24°C
- Siedepunkt: 231.72°C (rough estimate)
- Brechungsindex: 1.5450 (estimate)
- PSA: 37.3
- LogP: 1.98490
3-Hydroxypropiophenone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Alichem | A019107924-1g |
3-Hydroxy-1-phenylpropan-1-one |
5650-41-9 | 95% | 1g |
$450.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1440296-1g |
3-Hydroxy-1-phenylpropan-1-one |
5650-41-9 | 95+% | 1g |
¥3835.00 | 2024-05-08 | |
Aaron | AR0036TZ-10g |
1-Propanone, 3-hydroxy-1-phenyl- |
5650-41-9 | 95% | 10g |
$1414.00 | 2025-01-21 | |
eNovation Chemicals LLC | D582494-500mg |
3'-HYDROXYPROPIOPHENONE |
5650-41-9 | 95% | 500mg |
$769 | 2025-02-25 | |
eNovation Chemicals LLC | D582494-500mg |
3'-HYDROXYPROPIOPHENONE |
5650-41-9 | 95% | 500mg |
$769 | 2024-05-24 | |
eNovation Chemicals LLC | D582494-100mg |
3'-HYDROXYPROPIOPHENONE |
5650-41-9 | 95% | 100mg |
$335 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B907276-1g |
2-benzoylethanol |
5650-41-9 | 95% | 1g |
3,156.30 | 2021-05-17 | |
A2B Chem LLC | AB47723-100mg |
1-Propanone, 3-hydroxy-1-phenyl- |
5650-41-9 | 95% | 100mg |
$250.00 | 2023-12-30 | |
A2B Chem LLC | AB47723-5g |
1-Propanone, 3-hydroxy-1-phenyl- |
5650-41-9 | 97% | 5g |
$1968.00 | 2024-04-19 | |
Crysdot LLC | CD12060618-1g |
3-Hydroxy-1-phenylpropan-1-one |
5650-41-9 | 95+% | 1g |
$450 | 2024-07-24 |
3-Hydroxypropiophenone Verwandte Literatur
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
2. Back matter
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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